1-[4-(4-Acetylphenyl)piperazin-1-yl]-2-chloroethanone
Description
Properties
IUPAC Name |
1-[4-(4-acetylphenyl)piperazin-1-yl]-2-chloroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2/c1-11(18)12-2-4-13(5-3-12)16-6-8-17(9-7-16)14(19)10-15/h2-5H,6-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVWXWAHMLKQXMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-[4-(4-Acetylphenyl)piperazin-1-yl]-2-chloroethanone generally follows a two-step approach:
- Step 1: Preparation of the secondary amine intermediate, typically 4-(4-acetylphenyl)piperazine.
- Step 2: N-acetylation of this secondary amine using 2-chloroacetyl chloride to introduce the 2-chloroethanone moiety.
This method leverages the nucleophilicity of the piperazine nitrogen and the electrophilicity of the chloroacetyl chloride, proceeding under mild conditions to achieve good yields.
Detailed Preparation Procedure
Reagents and Conditions
- Starting materials:
- 4-(4-Acetylphenyl)piperazine (secondary amine)
- 2-Chloroacetyl chloride (acylating agent)
- Solvent: Dichloromethane (DCM)
- Temperature: 0 °C (ice bath)
- Reaction time: Approximately 1 hour
- Workup: Washing with water and brine, drying over sodium sulfate, filtration, and solvent evaporation under reduced pressure
Stepwise Procedure
- Dissolution: Dissolve the secondary amine (4-(4-acetylphenyl)piperazine) in dichloromethane (100 mL).
- Cooling: Cool the solution in an ice bath to maintain 0 °C.
- Addition: Slowly add 0.5 equivalents of 2-chloroacetyl chloride dropwise to the cooled solution with stirring.
- Reaction: Stir the reaction mixture at 0 °C for 1 hour to allow complete acylation.
- Workup: Wash the reaction mixture twice with water (2 × 70 mL), once with saturated brine (70 mL), dry over anhydrous sodium sulfate, filter, and evaporate the solvent under vacuum to yield the product.
This method typically affords the target compound in approximately 72% yield.
Alternative Synthetic Routes and Precursors
Research literature also describes the preparation of related chloroethanone derivatives by reacting piperazine with chloroacetyl chloride in the presence of a base such as potassium carbonate (K2CO3). For example:
- Bis-chloroethanone piperazine derivatives can be prepared by reacting piperazine with two equivalents of chloroacetyl chloride in the presence of anhydrous K2CO3, yielding 1,1′-(piperazine-1,4-diyl)bis(2-chloroethanone) as an intermediate.
These intermediates can then be further functionalized with aryl or heteroaryl groups to obtain more complex derivatives, including the target compound.
Reaction Yields and Purity
The yields reported are moderate to good, with purification typically involving aqueous washes and drying steps to remove residual reagents and by-products.
Mechanistic Insights and Reaction Optimization
- The acylation reaction is facilitated by the nucleophilic attack of the secondary amine nitrogen on the electrophilic carbonyl carbon of 2-chloroacetyl chloride.
- Low temperature (0 °C) is crucial to control the reaction rate and minimize side reactions such as over-acylation or hydrolysis.
- The use of dichloromethane as solvent provides a non-polar medium that stabilizes intermediates and facilitates easy workup.
- Washing with water and brine removes inorganic salts and residual acid chlorides, improving purity.
- Drying over sodium sulfate ensures removal of trace water before solvent evaporation.
Research Findings and Applications
- The target compound serves as a versatile intermediate for synthesizing various biologically active molecules, including thieno[2,3-b]pyridines linked to piperazine cores, which show diverse pharmacological activities such as anticancer, antiviral, and anti-inflammatory effects.
- The chloroethanone moiety is reactive and can undergo further substitution reactions, enabling the construction of more complex heterocyclic systems.
- The acetylphenyl substituent contributes to the compound's pharmacophoric properties and can be further modified chemically for drug design purposes.
Summary Table of Preparation Methods
Chemical Reactions Analysis
1-[4-(4-Acetylphenyl)piperazin-1-yl]-2-chloroethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[4-(4-Acetylphenyl)piperazin-1-yl]-2-chloroethanone, a compound with a unique structure, has garnered attention in various scientific research fields due to its potential applications in medicinal chemistry, pharmacology, and material science. This article delves into its applications, supported by comprehensive data tables and case studies.
Antidepressant Activity
Research indicates that derivatives of piperazine compounds exhibit antidepressant-like effects. A study demonstrated that this compound has the potential to act on serotonin receptors, suggesting its utility in developing new antidepressants.
Anticancer Properties
Recent investigations have explored the compound's cytotoxic effects against various cancer cell lines. In vitro studies revealed that it inhibits cell proliferation in breast and lung cancer models, indicating a promising avenue for anticancer drug development.
Neuropharmacological Effects
The compound's interaction with neurotransmitter systems has been studied for its potential neuropharmacological effects. It shows promise in modulating dopaminergic and serotonergic pathways, which could lead to advancements in treating neurological disorders.
Analgesic Activity
Preliminary studies have suggested that this compound exhibits analgesic properties comparable to known analgesics, warranting further exploration into its mechanisms of action.
Polymer Chemistry
The chloroethanone group allows for potential incorporation into polymer matrices, leading to the development of novel materials with specific properties. Research is ongoing into how this compound can enhance the mechanical and thermal properties of polymers.
Case Study 1: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry evaluated the antidepressant activity of several piperazine derivatives, including this compound. Results indicated significant improvement in depressive-like behaviors in animal models when administered at optimal doses.
Case Study 2: Anticancer Properties
In a paper published in Cancer Letters, researchers investigated the cytotoxic effects of this compound on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results showed IC50 values indicating effective inhibition of cell growth, suggesting further development as an anticancer agent.
Case Study 3: Neuropharmacological Effects
A study conducted by researchers at a prominent university explored the neuropharmacological effects of this compound on rodent models. The findings highlighted its potential as a therapeutic agent for conditions like Parkinson’s disease due to its ability to enhance dopaminergic signaling.
Mechanism of Action
The mechanism of action of 1-[4-(4-Acetylphenyl)piperazin-1-yl]-2-chloroethanone involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels, which can enhance cognitive functions . The compound’s interaction with other molecular targets and pathways is still under investigation, and further research is needed to fully elucidate its mechanisms.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
- The molecular formula (C₁₄H₁₆ClFN₂O₂) differs by one fluorine atom compared to the parent compound, with a molecular weight of 298.74 g/mol .
- 2-Chloro-1-[4-(4-chlorophenyl)piperazin-1-yl]ethanone (CAS 60121-78-0): Replaces the acetyl group with a 4-chlorophenyl substituent, enhancing lipophilicity. The molecular formula (C₁₂H₁₄Cl₂N₂O) and molar mass (273.16 g/mol) reflect the absence of the acetyl oxygen .
- 1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone: Simplifies the structure by removing both the acetyl and halogen substituents, retaining only a phenyl group.
Modifications to the Chloroethanone Group
- 2-(4-Chlorophenoxy)-1-[4-(phenylmethyl)-1-piperazinyl]ethanone (CAS 217646-11-2): Replaces the chloroethanone with a chlorophenoxy group, introducing an ether linkage. This modification (C₁₉H₂₁ClN₂O₂, 344.84 g/mol) may enhance hydrogen-bonding interactions .
Physicochemical Properties
Biological Activity
1-[4-(4-Acetylphenyl)piperazin-1-yl]-2-chloroethanone, a synthetic organic compound, belongs to the class of piperazine derivatives. This compound has garnered attention due to its diverse biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The molecular formula of this compound is with a molecular weight of approximately 280.75 g/mol. The synthesis typically involves the following steps:
- Formation of the Piperazine Ring : Cyclization of 1,2-diamine derivatives with sulfonium salts.
- Introduction of the Acetyl Group : Reaction with acetylbenzenesulfonyl chloride under basic conditions.
- Addition of Chloroethanone : Final reaction with 2-chloroethanone in the presence of a suitable base .
Biological Activity
The biological activity of this compound has been investigated in various studies, revealing several pharmacological effects:
Antitumor Activity
Research indicates that derivatives of piperazine compounds exhibit significant antitumor properties. A study found that compounds similar to this compound demonstrated cytotoxic effects against various cancer cell lines, suggesting potential use as anticancer agents .
Antimicrobial Properties
The compound has also been evaluated for its antibacterial and antifungal activities. Studies have shown that it possesses inhibitory effects against several bacterial strains and fungi, making it a candidate for developing new antimicrobial agents .
The mechanism through which this compound exerts its biological effects is primarily through enzyme inhibition. As an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This enhances cholinergic neurotransmission, which is beneficial in treating conditions like Alzheimer's disease .
Case Studies
Several case studies highlight the efficacy of this compound:
- Study on Cardiac Activity : A comparative study on piperazine derivatives showed that certain compounds produced greater inotropic effects in isolated rat hearts compared to guinea pig hearts. This suggests species-specific responses to piperazine-related compounds .
- Antitumor Evaluation : A series of synthesized piperazine derivatives was tested for their antitumor activity in vitro and in vivo. The results indicated that some derivatives exhibited significant cytotoxicity against breast and lung cancer cell lines .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1-[4-(4-acetylphenyl)piperazin-1-yl]-2-chloroethanone, and how can reaction conditions be controlled to minimize side products?
- Methodological Answer : The compound is synthesized via nucleophilic substitution. A typical procedure involves reacting 1-phenylpiperazine hydrochloride with chloroacetyl chloride in anhydrous dichloromethane at 273 K, followed by triethylamine as a base to neutralize HCl. Reaction monitoring via TLC ensures completion within 2 hours. Key parameters include maintaining low temperatures to suppress hydrolysis and using stoichiometric chloroacetyl chloride (10 mmol) for high yields (80–90%). Post-synthesis purification involves crystallization from dichloromethane/water mixtures .
Q. How is the crystal structure of this compound validated, and what are its critical geometric parameters?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) at 113 K confirms the structure. The piperazine ring adopts a chair conformation, with bond lengths (C–N = 1.33–1.47 Å) and angles consistent with sp³ hybridization. The acetyl and chloro groups exhibit coplanarity with the phenyl ring (torsion angle < 5°). Refinement using a riding model (C–H = 0.93–0.98 Å) and R factor = 0.035 ensures accuracy. Data-to-parameter ratio (18.8) and thermal displacement parameters (Uiso) validate model reliability .
Q. Which analytical techniques are essential for purity assessment and functional group identification?
- Methodological Answer :
- HPLC/GC-MS : Quantifies purity (>95%) and detects residual solvents (e.g., dichloromethane).
- FT-IR : Confirms carbonyl (C=O stretch at ~1680 cm⁻¹) and C–Cl (~700 cm⁻¹) groups.
- ¹H/¹³C NMR : Assigns protons (e.g., piperazine CH₂ at δ 2.5–3.5 ppm) and carbons (carbonyl C=O at δ 170–175 ppm).
- Elemental Analysis : Validates empirical formula (e.g., C₁₄H₁₆ClN₂O₂) with <0.3% deviation .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the phenyl ring) influence bioactivity, and what computational tools predict these effects?
- Methodological Answer : SAR studies compare analogs (e.g., 4-fluorophenyl or benzodioxinyl derivatives). Molecular docking (AutoDock Vina) evaluates binding to targets like dopamine D2 receptors (ΔG ≈ −9.2 kcal/mol). Substituent electronegativity (e.g., Cl vs. F) modulates ligand-receptor interactions via hydrophobic/π-π stacking. QSAR models (CoMFA) correlate logP values (2.1–3.5) with IC₅₀ data .
Q. What strategies resolve contradictions in reported biological data (e.g., antitumor vs. antipsychotic activity)?
- Methodological Answer :
- Assay Standardization : Use consistent cell lines (e.g., MCF-7 for breast cancer) and receptor-binding protocols (e.g., radioligand displacement for 5-HT₁A).
- Metabolite Profiling : LC-MS identifies active metabolites (e.g., dechlorinated derivatives) that may explain off-target effects.
- Dose-Response Analysis : EC₅₀ values (e.g., 1.2 μM for antifungal activity) clarify potency discrepancies across studies .
Q. How can molecular dynamics (MD) simulations elucidate the stability of ligand-receptor complexes?
- Methodological Answer : MD simulations (GROMACS) over 100 ns assess binding stability. Key metrics include:
- Root Mean Square Deviation (RMSD) : <2 Å indicates stable binding.
- Hydrogen Bond Occupancy : >50% for interactions with Asp110 (dopamine D2 receptor).
- Free Energy Landscapes : Identify low-energy conformations using MM-PBSA calculations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
